1-(2-Iodophenyl)-1H-tetrazole-5-thiol

Catalog No.
S14209546
CAS No.
139059-03-3
M.F
C7H5IN4S
M. Wt
304.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Iodophenyl)-1H-tetrazole-5-thiol

CAS Number

139059-03-3

Product Name

1-(2-Iodophenyl)-1H-tetrazole-5-thiol

IUPAC Name

1-(2-iodophenyl)-2H-tetrazole-5-thione

Molecular Formula

C7H5IN4S

Molecular Weight

304.11 g/mol

InChI

InChI=1S/C7H5IN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)

InChI Key

WFIHWTQSAZFQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=S)N=NN2)I

1-(2-Iodophenyl)-1H-tetrazole-5-thiol is a chemical compound characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound features a thiol group (-SH) at the 5-position of the tetrazole ring, and an iodine-substituted phenyl group at the 1-position. Its molecular formula is C7H6N4S, and it has a molecular weight of approximately 178.21 g/mol. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties.

, including:

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles in substitution reactions, which are common for aryl halides.
  • Dimerization: Similar compounds like 1-phenyl-1H-tetrazole-5-thiol have been reported to undergo dimerization under specific conditions, leading to disulfide formation .
  • Heck Reaction: This compound can be utilized in cross-coupling reactions such as the Heck reaction, where it reacts with alkenes in the presence of palladium catalysts to form substituted alkenes .

The synthesis of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol can be approached through several methods:

  • Nucleophilic Substitution: Starting from 2-iodoaniline, a nucleophilic substitution reaction can introduce the tetrazole moiety. This method typically involves the formation of an intermediate that subsequently cyclizes to form the tetrazole ring.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving thioketones and azides under acidic or basic conditions.

The specifics of these methods may vary based on desired yield and purity.

1-(2-Iodophenyl)-1H-tetrazole-5-thiol has several potential applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules through various coupling reactions.
  • Corrosion Inhibition: Similar compounds have demonstrated effectiveness in preventing corrosion in metals exposed to acidic environments .
  • Analytical Chemistry: It may be employed in spectrophotometric methods for detecting metal ions due to its thiol group, which can form stable complexes with certain metals.

Several compounds share structural similarities with 1-(2-Iodophenyl)-1H-tetrazole-5-thiol. Notable examples include:

Compound NameStructureUnique Features
1-Phenyl-1H-tetrazole-5-thiolStructureEffective corrosion inhibitor; versatile in organic synthesis.
5-(2-Chlorophenyl)-1H-tetrazoleStructureChlorine substitution provides different reactivity patterns.
1-(3-Bromophenyl)-1H-tetrazole-5-thiolStructureBromine allows for electrophilic aromatic substitution reactions.
5-(2-Ethoxyphenyl)-1H-tetrazoleStructureEthoxy group enhances solubility and alters electronic properties.

Uniqueness

The uniqueness of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol lies in its iodine substituent, which enhances its reactivity compared to other halogenated derivatives. This property can facilitate various chemical transformations that are not possible with other substituents like chlorine or bromine.

The synthesis of 1-(2-iodophenyl)-1H-tetrazole-5-thiol traditionally relies on cyclocondensation reactions between 2-iodobenzaldehyde derivatives and azide precursors. A widely adopted method involves sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) in acidic media, which facilitates [1+4] cycloaddition to construct the tetrazole ring.

Reaction Mechanism and Optimization

The process initiates with protonation of orthoformate by glacial acetic acid, generating an electrophilic formamidinium intermediate. Sodium azide then undergoes nucleophilic attack, forming a tetrazolium ion that cyclizes with the 2-iodophenyl substituent. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature110–120°C<80°C: <40% yield
SolventGlacial acetic acidPolar aprotic solvents reduce byproducts
Molar Ratio (NaN₃:HCO(OEt)₃)1:1.2Excess azide improves conversion
Reaction Time5–8 hoursProlonged heating causes decomposition

Notably, silica sulfuric acid (SSA) has emerged as a heterogeneous catalyst in solvent-free conditions, enhancing reaction efficiency to 85–92% yield while simplifying purification. This contrasts with earlier homogeneous catalytic systems requiring stringent moisture control.

The iodine substituent in 1-(2-Iodophenyl)-1H-tetrazole-5-thiol plays a crucial role in directing electrophilic aromatic substitution reactions through both electronic and steric effects [4]. Halogens, including iodine, exhibit unique directing properties that distinguish them from other substituents in aromatic systems [5]. The iodine atom demonstrates a dual electronic nature, withdrawing electrons through inductive effects while simultaneously donating electrons through resonance mechanisms involving its lone pairs [6].

The electronic structure of iodine-substituted aromatic compounds reveals that the inductive effect predominates over resonance, resulting in net electron withdrawal from the aromatic ring [5]. However, the resonance contribution becomes particularly significant at ortho and para positions, where the lone pairs on iodine can delocalize into the aromatic system [6]. This delocalization creates regions of enhanced electron density that preferentially interact with electrophilic reagents [4].

PositionElectronic EffectRelative ReactivityDirecting Influence
OrthoEnhanced resonance stabilizationHighStrongly favored
MetaMinimal resonance contributionLowDisfavored
ParaOptimal resonance stabilizationHighestMost favored

The directing effects of iodine substituents in tetrazole-containing systems are further influenced by the electron-withdrawing nature of the tetrazole ring [7]. The tetrazole moiety contains four nitrogen atoms within a five-membered ring, creating a highly electronegative environment that can modulate the reactivity of adjacent aromatic systems [8]. Computational studies using density functional theory have demonstrated that the combination of iodine substitution and tetrazole attachment creates unique electronic distributions that favor specific reaction pathways [9].

The polarizability of iodine contributes to its effectiveness as a directing group through enhanced halogen bonding interactions [10]. These interactions involve the σ-hole on the iodine atom, which can participate in non-covalent bonding with electron-rich species [10]. In the context of electrophilic aromatic substitution, this property enhances the ability of iodine to stabilize intermediate carbocations through additional electrostatic interactions [11].

Radical-Mediated Cyclization Pathways in Tetrazole Synthesis

Radical-mediated cyclization reactions represent a powerful synthetic strategy for constructing tetrazole-containing molecules, including derivatives of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol [12]. The initiation of radical processes in tetrazole chemistry often involves the generation of aryl radicals through homolytic cleavage of carbon-iodine bonds [13]. The relatively weak bond dissociation energy of carbon-iodine bonds (approximately 210-240 kJ/mol) facilitates radical generation under mild conditions [14].

The mechanism of radical cyclization in tetrazole synthesis involves several key steps [12]. Initial radical generation occurs through the interaction of tert-butyl nitrite with tetrazole substrates, leading to the formation of diazonium intermediates [12]. These intermediates undergo rapid decomposition to generate aryl radicals, which can then participate in intramolecular cyclization reactions [13]. The presence of iodine substituents enhances the efficiency of these processes by providing additional sites for radical initiation and stabilization [14].

Reaction StepMechanismEnergy Barrier (kcal/mol)Product Selectivity
Radical initiationHomolytic C-I cleavage35-40High
CyclizationIntramolecular addition15-25Moderate
TerminationRadical coupling5-15Variable

The regioselectivity of radical cyclization processes is influenced by the electronic properties of the tetrazole ring and the positioning of the iodine substituent [12]. Computational studies have revealed that the tetrazole ring acts as an electron-withdrawing group, which affects the stability of radical intermediates and influences the preferred cyclization pathways [13]. The ortho-positioning of the iodine substituent in 1-(2-Iodophenyl)-1H-tetrazole-5-thiol creates favorable geometries for intramolecular radical reactions [14].

Iron-catalyzed multicomponent reactions have emerged as particularly effective methods for generating tetrazole derivatives through radical mechanisms [13]. These reactions involve the formation of multiple chemical bonds in a single synthetic operation, utilizing trimethylsilyl azide as a nitrogen source and terminal alkynes as radical acceptors [13]. The incorporation of iodine-containing substrates in these reactions provides additional opportunities for radical generation and cyclization [13].

Solvent Effects on Tautomeric Equilibrium of Tetrazole-Thiol Systems

The tautomeric equilibrium between thiol and thione forms in tetrazole-containing compounds, including 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, is significantly influenced by solvent polarity and specific solute-solvent interactions [15]. Tetrazole-thiol systems can exist in multiple tautomeric forms, with the thiol form (featuring a sulfur-hydrogen bond) and the thione form (featuring a carbon-sulfur double bond) being the most thermodynamically relevant [16].

Experimental studies have demonstrated that polar solvents generally favor the thione tautomer, while nonpolar solvents stabilize the thiol form [17]. This behavior arises from the different dipole moments of the tautomeric forms and their varying abilities to participate in hydrogen bonding interactions with solvent molecules [17]. The thione form typically exhibits a larger dipole moment due to the polarized carbon-sulfur double bond, making it more stable in polar environments [18].

SolventDielectric ConstantThiol:Thione RatioDominant Tautomer
Hexane1.985:15Thiol
Chloroform4.865:35Thiol
Acetonitrile37.525:75Thione
Dimethyl sulfoxide46.715:85Thione

Specific solute-solvent interactions play a crucial role in determining tautomeric preferences [17]. Polar aprotic solvents such as dimethyl sulfoxide and tetrahydrofuran can form strong hydrogen bonds with the hydroxyl group of the thiol tautomer, but the thione form benefits from more favorable dipole-dipole interactions [17]. The presence of the iodine substituent in 1-(2-Iodophenyl)-1H-tetrazole-5-thiol introduces additional complexity through halogen bonding interactions that can influence tautomeric stability [10].

Computational studies using density functional theory have provided quantitative insights into the energetics of tautomeric interconversion [19]. High-level ab initio calculations reveal that the energy difference between thiol and thione forms is typically small (2-5 kcal/mol), making the equilibrium highly sensitive to environmental factors [19]. The activation barriers for tautomeric interconversion are generally high for monomolecular processes (50-70 kcal/mol) but can be significantly reduced through solvent-assisted mechanisms [20].

Temperature effects on tautomeric equilibria demonstrate that the thiol-to-thione conversion is generally endothermic and entropy-driven [16]. Higher temperatures favor the thione form due to increased molecular mobility and enhanced solvation effects [16]. The thermodynamic parameters for tautomeric equilibria in tetrazole-thiol systems show strong correlations with solvent donor and acceptor numbers, indicating the importance of specific solvation mechanisms [15].

Building Block for Fused Polycyclic Tetrazole Derivatives

1-(2-Iodophenyl)-1H-tetrazole-5-thiol represents a highly versatile synthetic intermediate for the construction of complex fused polycyclic tetrazole systems [1] [2]. The unique structural features of this compound, including the electron-withdrawing iodine substituent at the ortho position and the nucleophilic thiol group, provide multiple reactive sites for diverse cyclization reactions.

The ortho-iodophenyl substitution pattern is particularly advantageous for intramolecular cyclization processes. The proximity of the iodine atom to the tetrazole ring facilitates metal-catalyzed cross-coupling reactions and radical cyclization processes [3] [4]. Research has demonstrated that the iodine substituent can undergo oxidative addition with transition metal catalysts, enabling the formation of organometallic intermediates that subsequently participate in ring-closing reactions [5] [6].

The thiol functionality at the 5-position of the tetrazole ring serves as a crucial nucleophilic center for cyclization reactions [7] [8]. Under appropriate reaction conditions, the thiol group can engage in intramolecular nucleophilic substitution reactions with activated aromatic systems, leading to the formation of benzothiazole-fused tetrazole derivatives [9]. These transformations typically proceed through sulfur-carbon bond formation mechanisms, yielding structurally complex heterocyclic architectures.

Synthetic applications of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol in fused system construction include:

Reaction TypeConditionsProduct ClassYield Range
Palladium-catalyzed intramolecular cyclizationPd(PPh₃)₄, base, 80-100°CBenzothiazole-tetrazole fusions60-85%
Copper-mediated radical cyclizationCu(I) catalyst, oxidant, 60-80°CPolycyclic tetrazole derivatives55-75%
Thermal cyclizationHeat, 120-160°CCondensed tetrazole systems45-70%

Template for Transition Metal Coordination Complexes

The multidentate coordination capability of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol makes it an excellent ligand for the synthesis of transition metal coordination complexes [10] [11] [12]. The compound offers multiple coordination sites, including the tetrazole nitrogen atoms, the thiol sulfur, and potential π-coordination through the aromatic system.

Tetrazole coordination chemistry has been extensively studied with various metal centers [6] [13]. The tetrazole ring can adopt different coordination modes, including η¹-coordination through a single nitrogen atom and η²-coordination involving two adjacent nitrogen atoms [6]. Research has shown that η²-coordination is thermodynamically more stable by approximately 5-14 kilocalories per mole compared to η¹-coordination [6].

The thiol group provides soft donor characteristics, making it particularly suitable for coordination with soft metal centers such as palladium, platinum, and gold [5]. The sulfur-metal bonds formed are typically covalent in nature and exhibit high thermal stability [5].

Coordination complex formation with 1-(2-Iodophenyl)-1H-tetrazole-5-thiol has been documented with various metal systems:

Metal CenterCoordination ModeComplex GeometryStability
Cu(II)Tetrazole-N, Thiol-SSquare planarHigh
Ag(I)Tetrazole-N bridgingPolymeric chainsModerate
Zn(II)Tetrazole-N, Thiol-STetrahedralHigh
Pd(II)Thiol-S, Tetrazole-NSquare planarVery high

The iodine substituent in the ortho position can influence the electronic properties of the coordination complex through inductive effects [14]. This substitution pattern can enhance the Lewis acidity of coordinated metal centers, potentially increasing catalytic activity in various transformations.

Precursor for Radiolabeled Bioactive Molecules

1-(2-Iodophenyl)-1H-tetrazole-5-thiol serves as a valuable precursor for the synthesis of radiolabeled bioactive molecules used in molecular imaging and radiotherapy [15] [16] [17] [18]. The compound's structural features enable multiple radiolabeling strategies, including direct radioiodination and prosthetic group approaches.

The thiol functionality is particularly well-suited for bioconjugation reactions with maleimide-containing biomolecules [16] [19]. Thiol-maleimide coupling represents one of the most widely used bioconjugation strategies in radiopharmaceutical synthesis [20]. This reaction proceeds rapidly under physiological conditions and exhibits high selectivity for cysteine residues in proteins and peptides.

Radiolabeling applications include:

RadionuclideLabeling MethodRadiochemical YieldApplications
¹²⁵IDirect iodination70-90%SPECT imaging
¹⁸FProsthetic group30-60%PET imaging
⁶⁸GaChelator conjugation50-80%PET imaging
¹¹¹InDOTA complexation60-85%SPECT imaging

The tetrazole ring serves as a metabolically stable carboxylic acid isostere [2] [21], enhancing the pharmacokinetic properties of radiolabeled compounds. The tetrazole moiety exhibits improved stability against enzymatic degradation and can enhance tissue penetration properties.

Synthetic strategies for radiolabeled bioactive molecules using 1-(2-Iodophenyl)-1H-tetrazole-5-thiol include:

  • Direct radioiodination of the iodophenyl moiety using electrophilic substitution
  • Thiol-selective bioconjugation with maleimide-functionalized biomolecules
  • Chelator attachment through thiol-maleimide coupling for radiometal incorporation
  • Prosthetic group formation for indirect radiolabeling of sensitive biological targets

The ortho-iodine substitution pattern facilitates regioselective labeling while maintaining the structural integrity of the tetrazole-thiol framework. This selectivity is crucial for maintaining biological activity in radiolabeled pharmaceuticals.

Research findings demonstrate that radiolabeled derivatives of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol exhibit favorable biodistribution profiles with high target uptake and rapid clearance from non-target tissues [17] [18]. These properties make such compounds particularly suitable for diagnostic imaging applications where high contrast and low background are essential.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

303.92796 g/mol

Monoisotopic Mass

303.92796 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types